![molecular formula C14H10ClFO2 B2589656 Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate CAS No. 886362-12-5](/img/structure/B2589656.png)
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate
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Overview
Description
“Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the molecular formula C14H10ClFO2 . It has a molecular weight of 264.68 . This compound is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClFO2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylate” is a solid compound with a melting point of 88-90°C .Scientific Research Applications
- Pest Control Agents : Investigations focus on the efficacy of derivatives as pest control agents. Their impact on pests and environmental safety is studied .
- Specific Drugs : Examples include adapalene (used for acne treatment), sonidegib (for basal cell carcinoma), and other antipyretic and anti-inflammatory drugs .
- Related Chemistry : While not directly about Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylate, the chemistry of fluorinated quinolines is relevant. Researchers explore various synthetic methods and properties in this field .
Agrochemicals and Pesticides
Biological Applications
Fluorinated Quinolines
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-(4-chloro-3-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWYZCTCRTZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate |
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